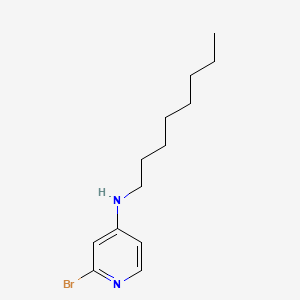

2-bromo-N-octylpyridin-4-amine

Description

Significance of Pyridine (B92270) Scaffolds in Organic Chemistry

The pyridine ring is a fundamental heterocyclic scaffold that is omnipresent in both natural and synthetic chemistry. nih.govnih.gov As an isostere of benzene, this nitrogen-containing aromatic ring is a key component in numerous pharmaceuticals and agrochemicals. nih.gov Pyridine and its derivatives are not only used as reagents and solvents but are also integral to the structure of vital natural products, including vitamins like niacin and coenzymes such as NAD and NADP. nih.govdovepress.com

In the realm of drug discovery, the pyridine scaffold is considered a "privileged" structure due to its ability to improve the aqueous solubility of molecules and its capacity to engage in various biological interactions. nih.govrsc.org Its basic nitrogen atom can form stable salts and participate in hydrogen bonding, which is crucial for molecular recognition at biological targets. nih.gov Furthermore, the pyridine ring's electronic nature makes it susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions, offering versatile pathways for chemical modification. nih.gov The widespread application of pyridine scaffolds has led to the development of a vast number of therapeutic agents across a range of diseases. nih.govresearchgate.net

Relevance of N-Alkyl Substitution in Pyridyl Amine Architectures

The process of N-alkylation, or the attachment of an alkyl group to a nitrogen atom, is a fundamental transformation in organic synthesis used to build molecular complexity. wikipedia.org In the context of pyridyl amines, introducing an N-alkyl substituent, such as the octyl group in 2-bromo-N-octylpyridin-4-amine, can significantly influence the compound's physicochemical properties.

Alkylation of an amine can alter its basicity, lipophilicity, and steric profile. nih.gov The addition of a long alkyl chain like octyl, for instance, increases the molecule's nonpolar character, which can be a critical factor in its interaction with biological membranes or protein hydrophobic pockets. While the direct alkylation of simple amines can sometimes be challenging to control, leading to mixtures of primary, secondary, and tertiary amines, it remains a cornerstone method for synthesizing more complex amine derivatives. wikipedia.orgmasterorganicchemistry.com In many cases, only the exocyclic amino group of an aminopyridine is alkylated, preserving the pyridine ring nitrogen. researchgate.net This selective functionalization is crucial for creating molecules with precisely defined structures for various research applications, from materials science to pharmaceuticals. researchgate.net

Role of Halogenation in Pyridine Ring Systems

The introduction of a halogen atom onto a pyridine ring is a powerful strategy in chemical synthesis. nih.gov Halopyridines are key synthetic intermediates because the carbon-halogen bond serves as a versatile handle for a wide array of subsequent cross-coupling reactions and other bond-forming transformations. nih.govnih.gov This allows chemists to diversify molecular structures systematically, which is particularly valuable in structure-activity relationship (SAR) studies during drug development. nih.gov

However, the halogenation of pyridines is not always straightforward. The electron-deficient nature of the pyridine ring makes it less reactive toward electrophilic aromatic substitution compared to benzene, often requiring harsh reaction conditions. nih.govnih.gov Consequently, significant research has been dedicated to developing milder and more regioselective methods for pyridine halogenation. nih.govthieme-connect.com The position of the halogen is critical; for instance, a bromine atom at the C-2 position, as in this compound, provides a specific site for further chemical modification, distinct from other positions on the ring. google.comnih.gov

Overview of Research Trajectories for Related Aminopyridine Compounds

Aminopyridines are a class of heterocyclic compounds that have been extensively studied for their diverse biological activities. researchgate.net The parent isomers—2-aminopyridine (B139424), 3-aminopyridine, and 4-aminopyridine (B3432731)—and their derivatives are foundational structures in medicinal chemistry. researchgate.net Research has shown that compounds containing the aminopyridine moiety are of great interest for designing new therapeutic agents. nih.gov

Current research often focuses on synthesizing novel aminopyridine derivatives and evaluating their potential in various therapeutic areas. scispace.comnih.gov For example, the parent compound N-octylpyridin-4-amine is noted for its use in the synthesis of the antimicrobial agent Octenidine. chemicalbook.compharmaffiliates.com This suggests that derivatives like this compound could be explored for similar applications, where the bromine atom might modulate biological activity or provide a site for linking to other molecular fragments. The development of new synthetic methods continues to facilitate access to a wider variety of substituted aminopyridines, enabling the exploration of their chemical and biological properties. nih.govacs.org

Chemical Compound Data

The following table provides a summary of the key chemical properties for this compound and related compounds.

| Property | This compound | N-octylpyridin-4-amine | 4-Amino-2-bromopyridine |

| CAS Number | Not available | 64690-19-3 chemicalbook.com | 7598-35-8 chemicalbook.com |

| Molecular Formula | C13H21BrN2 chemshuttle.com | C13H22N2 chemicalbook.com | C5H5BrN2 chemicalbook.com |

| Molecular Weight | 285.229 g/mol chemshuttle.com | 206.33 g/mol chemicalbook.com | 173.01 g/mol chemicalbook.com |

| Physical Form | Not specified | Solid pharmaffiliates.com | Crystalline Powder chemicalbook.com |

| Melting Point | Not specified | 70-73 °C chemicalbook.com | 92-96 °C chemicalbook.com |

| Boiling Point | Not specified | 327.3±15.0 °C (Predicted) chemicalbook.com | 321.3±22.0 °C (Predicted) chemicalbook.com |

| Storage | 2-8 °C chemshuttle.com | Room temperature chemicalbook.com | Room temperature chemicalbook.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H21BrN2 |

|---|---|

Molecular Weight |

285.22 g/mol |

IUPAC Name |

2-bromo-N-octylpyridin-4-amine |

InChI |

InChI=1S/C13H21BrN2/c1-2-3-4-5-6-7-9-15-12-8-10-16-13(14)11-12/h8,10-11H,2-7,9H2,1H3,(H,15,16) |

InChI Key |

MOCBFVAMYHDADR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCNC1=CC(=NC=C1)Br |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Reaction Strategies for 2 Bromo N Octylpyridin 4 Amine and Its Analogues

Direct Amination Approaches for Pyridine (B92270) Derivatives

Direct amination methods provide a straightforward route to N-substituted pyridinamines by forming a carbon-nitrogen bond between a pyridine ring and an amine.

Amination of Bromopyridines with Primary Amines

The reaction of bromopyridines with primary amines is a fundamental method for synthesizing N-alkylpyridinamines. This nucleophilic substitution reaction is often facilitated by a base and can be influenced by the choice of solvent and reaction temperature. fishersci.co.uk For instance, the reaction of a bromopyridine with a primary amine like octylamine (B49996) can be carried out in solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) in the presence of a base like sodium carbonate. fishersci.co.uk The reactivity of the halide follows the order I > Br > Cl. fishersci.co.uk To enhance the reactivity of bromo- or chloro-pyridines, sodium iodide can be added to generate the more reactive iodo-pyridine in situ. fishersci.co.uk

Palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, have become a powerful tool for the amination of halopyridines. nbu.ac.in These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple a wide range of amines with aryl halides. nbu.ac.in While highly effective, these methods often require strong bases like sodium tert-butoxide, which can limit the tolerance of certain functional groups. nbu.ac.in To address this, methods using KF-alumina as a basic support have been developed, allowing the reaction to proceed under milder conditions. nbu.ac.in

A one-pot synthesis of 2-alkyl(aryl)aminopyridines from 2-bromopyridine (B144113) and secondary formamides has been developed using a modified Goldberg reaction. mdpi.com This process involves a copper-catalyzed amination followed by in situ methanolysis or hydrolysis to cleave the formyl group, affording the N-substituted 2-aminopyridine (B139424) in high yields. mdpi.com

Reflux-Based Synthesis Protocols

Refluxing is a common technique to drive chemical reactions to completion by heating the reaction mixture to the boiling point of the solvent and condensing the vapors back into the flask. In the synthesis of N-alkylpyridin-4-amines, a mixture of a halopyridine and a primary amine can be heated under reflux in a suitable solvent. For example, the synthesis of N-octylpyridin-4-amine has been achieved by refluxing 4-bromopyridine (B75155) and octylamine, often in a solvent like ethanol, leading to good yields.

A study on the synthesis of 2-alkyl(aryl)aminopyridines utilized reflux conditions for the Goldberg reaction. mdpi.com For example, the reaction of N-benzylformamide with 2-bromopyridine in toluene (B28343) was refluxed for 18 hours, followed by methanolysis with potassium carbonate under reflux for 4 hours, yielding N-benzylpyridin-2-amine in 89% yield. mdpi.com

| Reactants | Catalyst/Base | Solvent | Conditions | Product | Yield | Reference |

| N-benzylformamide, 2-bromopyridine | CuI/phen, K₃PO₄ | Toluene | Reflux, 18h | N-benzylpyridin-2-amine | 89% | mdpi.com |

| N-methylformamide, 2-bromopyridine | CuI/phen, K₃PO₄ | Toluene | Reflux, 12h | 2-Methylaminopyridine | 89% | mdpi.com |

Catalytic Hydrogenation Routes

Catalytic hydrogenation offers an alternative pathway for the synthesis of aminopyridines, typically involving the reduction of precursor molecules containing nitro or nitrile groups. This method is valued for its efficiency and the use of heterogeneous catalysts that can be easily separated from the reaction mixture.

Reduction of Nitro and Nitrile Precursors

The reduction of nitro and nitrile compounds is a well-established method for preparing amines. nih.govpressbooks.pub Arylamines are commonly synthesized by the nitration of an aromatic compound followed by the reduction of the nitro group. pressbooks.pub This reduction can be achieved through various methods, including catalytic hydrogenation over platinum, which is highly effective but may not be compatible with other reducible functional groups in the molecule. pressbooks.pub Alternatively, metals like iron, zinc, and tin in acidic aqueous solutions are also used. pressbooks.pub Tin(II) chloride is a particularly mild reducing agent often employed when other sensitive functional groups are present. pressbooks.pub

The reduction of nitriles provides a route to primary amines with an additional carbon atom compared to the starting alkyl halide in a two-step sequence involving SN2 displacement with a cyanide ion followed by reduction. pressbooks.pub Reagents like lithium aluminum hydride (LiAlH₄) are commonly used for this transformation. pressbooks.pub However, chemoselectivity can be a challenge, with some methods leading to the formation of amides instead of amines. nih.gov

Recent research has focused on developing more environmentally friendly and chemoselective methods. For example, a novel Fe₃O₄-MWCNTs@PEI-Ag nanocomposite has been shown to be an efficient catalyst for the chemoselective reduction of nitro and nitrile compounds to amines in aqueous solution under mild conditions. nih.gov

Role of Palladium-on-Carbon Catalysts

Palladium on carbon (Pd/C) is a widely used and versatile heterogeneous catalyst in organic synthesis. wikipedia.orgmdpi.com It is employed in a variety of hydrogenation reactions, including the reduction of nitro compounds, nitriles, imines, and for debenzylation reactions. wikipedia.orgsamaterials.com The activated carbon support provides a large surface area for the palladium metal, enhancing its catalytic activity. wikipedia.org

In the context of synthesizing aminopyridines, Pd/C is effective for the reduction of nitropyridine or cyanopyridine precursors. samaterials.commatthey.com The reaction is typically carried out under a hydrogen atmosphere. commonorganicchemistry.com The catalyst loading is usually between 5% and 10% by weight. wikipedia.org Pd/C is known for its ability to facilitate these reductions under relatively mild conditions, although some reactions may require elevated temperatures and pressures. acsgcipr.org

The choice of catalyst and reaction conditions is crucial for achieving high selectivity and yield. While Pd/C is a robust catalyst, other metals like platinum, rhodium, nickel, and ruthenium are also used for hydrogenations. organicchemistrydata.org

| Functional Group Reduction | Catalyst | Key Features | Reference |

| Nitro compounds | Pd/C | Common for converting nitroarenes to anilines. | wikipedia.orgsamaterials.com |

| Nitriles | Pd/C | Reduces nitriles to primary amines. | mdpi.com |

| Carbonyls | Pd/C | Used in reductive amination. | wikipedia.org |

| Alkenes/Alkynes | Pd/C | Hydrogenates carbon-carbon multiple bonds. | mdpi.com |

Electrochemical Synthesis Methods

Electrochemical synthesis is emerging as a powerful and sustainable alternative for constructing chemical bonds. frontiersin.org These methods utilize electricity as a "reagent," often avoiding the need for harsh chemical oxidants or reductants, which aligns with the principles of green chemistry. frontiersin.orgresearchgate.net

In the realm of N-heterocycle synthesis, electrochemical approaches have been developed for C-H amination reactions. frontiersin.org These reactions can proceed under metal- and external oxidant-free conditions, offering an environmentally benign pathway to various nitrogen-containing heterocyclic compounds. frontiersin.org For instance, intramolecular electrochemical C-H aminations have been successfully employed to synthesize indoles, indolines, and benzimidazoles. frontiersin.org

The application of electrochemistry to the synthesis of N-substituted pyridinamines is an area of active research. These methods can offer unique selectivity and functional group tolerance compared to traditional synthetic routes. For example, electrochemical methods have been used for the carboxylation of pyridines, demonstrating the potential for regioselective functionalization. nih.gov While direct electrochemical synthesis of 2-bromo-N-octylpyridin-4-amine is not explicitly detailed in the provided context, the principles of electrochemical C-H functionalization and amination suggest a plausible future direction for the synthesis of this and related compounds.

Electrogenerated Anion-Mediated N-Alkylation

A novel and efficient approach for the N-alkylation of aminopyridine scaffolds involves the use of electrogenerated bases. Specifically, the acetonitrile (B52724) anion (⁻CH₂CN), generated through the electrochemical reduction of acetonitrile, has proven to be a highly effective reagent for this transformation. nih.gov This method is particularly useful for the alkylation of N-Boc-protected 4-aminopyridines. The high reactivity of the electrogenerated acetonitrile anion is attributed to its large tetraethylammonium (B1195904) counterion, which leaves the anion "naked" and highly reactive. nih.govresearchgate.net

The reaction of an electrogenerated acetonitrile anion with unprotected 4-aminopyridine (B3432731) followed by the addition of an alkyl halide results in poor yields of the desired N-alkylated product, with the formation of a pyridinium (B92312) salt being the major undesired pathway. nih.gov However, by first protecting the amine functionality with a tert-butyloxycarbonyl (Boc) group, the deprotonation occurs cleanly at the Boc-protected amine. The subsequent reaction with an alkyl halide, such as 1-bromooctane, proceeds in very high yields to form the N-Boc-N-alkylated intermediate. nih.gov This intermediate can then be deprotected under classical acidic conditions, for instance with trifluoroacetic acid, to yield the target monoalkylated 4-aminopyridine. nih.gov This electrochemical strategy offers a mild and clean alternative to traditional methods, often avoiding the formation of by-products. nih.govsigmaaldrich.com

Investigation of Reaction Conditions and Yield Optimization

Optimizing the synthesis of N-alkylated aminopyridines is crucial for maximizing efficiency and purity. Research into the electrogenerated anion-mediated method has demonstrated that protecting the exocyclic amine of 4-aminopyridine with a Boc group is a key step to achieving high yields and preventing undesired side reactions. nih.gov

For the second alkylation step to create non-symmetrically dialkylated aminopyridines, electrogenerated bases are unsuitable due to the high nucleophilicity of the pyridine ring nitrogen. nih.gov In these cases, traditional strong bases are more effective. Studies have shown that potassium tert-butoxide (t-BuOK) in a solvent like dimethyl sulfoxide (B87167) (DMSO) can facilitate the second alkylation, although yields may be moderate. nih.gov The direct synthesis of symmetrically dialkylated 4-aminopyridines can be achieved by reacting unprotected 4-aminopyridine with an excess of a strong base like t-BuOK and an alkyl halide. researchgate.net

The table below summarizes the results for the electrogenerated anion-mediated synthesis of various N-alkylated 4-aminopyridines following the protection and deprotection sequence.

| Entry | Alkyl Halide | Yield of N-Boc-N-alkyl-4-aminopyridine (%) | Yield of N-alkyl-4-aminopyridine (%) |

|---|---|---|---|

| 1 | CH₃I | 98 | 98 |

| 2 | C₂H₅I | 98 | 98 |

| 3 | C₃H₇I | 97 | 98 |

| 4 | C₄H₉Br | 96 | 97 |

| 5 | C₆H₅CH₂Br | 95 | 96 |

| 6 | CH₂=CHCH₂Br | 95 | 95 |

This table is adapted from research on the alkylation of N-Boc-4-aminopyridines using an electrogenerated acetonitrile anion. nih.gov

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent one of the most powerful and versatile methods for forming carbon-nitrogen bonds. numberanalytics.comacs.org This technology is widely applied in the synthesis of arylamines and has been instrumental in preparing aminopyridine derivatives from their corresponding halides. acs.orgacs.org

Buchwald-Hartwig Amination Variants

The Buchwald-Hartwig amination is highly effective for the N-arylation and N-alkylation of heterocyclic amines. For the synthesis of analogues of this compound, a typical reaction would involve the coupling of a 2,4-dibromopyridine (B189624) with octylamine or the coupling of 2-bromo-4-aminopyridine with an octyl halide, although the former is more common for primary amine coupling.

Systematic investigations into the amination of bromopyridines have led to the development of robust catalytic systems. acs.org A common variant employs a palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) catalyst precursor in combination with a suitable phosphine ligand. acs.org Chelating bis(phosphine) ligands like 1,3-bis(diphenylphosphino)propane (B126693) (dppp) or ligands with a wide bite angle like XantPhos are often preferred because they can prevent the pyridine substrate from forming inhibitory complexes with the palladium center. acs.org The reaction is performed in the presence of a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu), in an inert solvent like toluene, typically with heating. acs.org

The table below outlines typical conditions for the Buchwald-Hartwig amination of 2-bromopyridines.

| Substrate | Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|---|---|

| 2-Bromopyridine | Volatile Amines (e.g., Methylamine) | Pd(OAc)₂ (5 mol%) | dppp (10 mol%) | NaOt-Bu (2 equiv) | Toluene | 80 | acs.orgacs.org |

| 2-Bromopyridine | 4-Methoxyaniline | Pd₂(dba)₃ | XantPhos | t-BuONa | Toluene | 90–110 | |

| 2-Bromo-6-methyl pyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] | (±)-BINAP | NaOBuᵗ | Toluene | 80 | chemspider.com |

Application of N-Heterocyclic Carbene (NHC) Ligands

In recent years, N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling, often serving as effective alternatives to phosphines. acs.orgias.ac.in Their strong σ-donating properties lead to the formation of very stable palladium complexes, which can enhance catalytic activity and longevity. ias.ac.in

Several types of NHC ligands have been developed, including those with significant steric bulk that helps stabilize the active catalytic species while remaining flexible enough to allow substrate approach. mdpi.com Palladium precatalysts incorporating NHC ligands, such as PEPPSI (Pyridine-Enhanced Precatalyst Preparation, Stabilisation, and Initiation) complexes, have shown high efficiency in the amination of (hetero)aryl chlorides and bromides. mdpi.com The use of Pd-NHC catalytic systems has been successfully applied to the cross-coupling reactions of bromopyridines, demonstrating their utility in synthesizing complex aminopyridine structures. researchgate.net Dinuclear NHC-palladium complexes have also been developed and shown to be efficient catalysts for Buchwald-Hartwig aminations. researchgate.net

Mechanistic Insights into Catalytic Cycles

The generally accepted mechanism for the Buchwald-Hartwig amination provides critical insights into the reaction's progression. numberanalytics.comwuxiapptec.com The catalytic cycle typically begins with the active Pd(0) species.

Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (e.g., 2-bromopyridine) to the Pd(0) complex. This step forms a Pd(II) intermediate, and it is often the rate-determining step of the reaction. numberanalytics.com The general reactivity order for the aryl halide is Ar-I > Ar-Br > Ar-Cl, though this can be influenced by other factors. wuxiapptec.com

Ligand Exchange/Amine Coordination: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form an amido group, which then displaces the halide from the palladium center, forming a palladium-amido complex. The choice of base is critical, as it must be strong enough to deprotonate the amine but not interfere with the catalyst. numberanalytics.comwuxiapptec.com

Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex. This step forms the desired C-N bond, yielding the N-alkylated or N-arylated pyridine product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle. numberanalytics.com

Factors such as ligand choice, base strength, and solvent can significantly influence the efficiency of each step in the cycle. wuxiapptec.com For pyridine-containing substrates, chelating ligands are particularly important to prevent the substrate's nitrogen atom from irreversibly binding to and deactivating the palladium catalyst. acs.org

Copper-Catalyzed Amination Reactions

As an alternative to palladium-based systems, copper-catalyzed amination reactions, often referred to as Ullmann or Ullmann-type condensations, provide a cost-effective method for C-N bond formation. This approach has been successfully employed for the synthesis of various aminopyridine derivatives. researchgate.net

An efficient method for the amination of bromopyridine derivatives utilizes a copper(I) oxide (Cu₂O) catalyst in the presence of a ligand, such as N,N'-dimethylethylenediamine (DMEDA), with aqueous ammonia (B1221849) serving as the nitrogen source. researchgate.netrsc.org The reaction is typically conducted in a high-boiling polar solvent like ethylene (B1197577) glycol at mild to moderate temperatures (e.g., 60-100°C). researchgate.netrsc.org Studies comparing iodo- and bromopyridines have shown that iodopyridines are generally more reactive under copper-catalyzed conditions. For example, the reaction of 2-iodopyridine (B156620) with an amine gave a significantly higher yield compared to 2-bromopyridine under similar conditions. mdpi.com

The table below details representative conditions for the copper-catalyzed amination of bromopyridines.

| Substrate | Amine Source | Catalyst (mol%) | Ligand (mol%) | Base (mol%) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 2-Bromopyridine | NH₃·H₂O (20 equiv) | Cu₂O (5) | DMEDA (10) | K₂CO₃ (20) | Ethylene Glycol | 60 | 92 |

| 3-Bromopyridine | NH₃·H₂O (40 equiv) | Cu₂O (5) | None | K₃PO₄ (20) | Ethylene Glycol | 100 | 89 |

| 4-Bromopyridine HCl | NH₃·H₂O (40 equiv) | Cu₂O (5) | None | K₃PO₄ (20) | Ethylene Glycol | 100 | 85 |

This table is adapted from research on the Cu₂O-catalyzed amination of bromopyridine derivatives. researchgate.netrsc.org

Photocatalytic Synthesis Approaches

Visible-light photocatalysis has emerged as a powerful and sustainable strategy for forging chemical bonds, offering unique reaction pathways that are often inaccessible through traditional thermal methods.

Photocatalytic hydroaminoalkylation (HAA) of alkenes presents a highly atom-economical method for the synthesis of alkylamines. nih.gov This approach typically involves the generation of a nucleophilic α-amino radical from an amine, which then adds to an alkene. nih.gov While the addition of these radicals to electron-deficient alkenes, such as vinyl pyridines, is well-established, their reaction with unactivated or electron-rich alkenes has been more challenging. nih.govresearchgate.net

Dual catalytic systems, combining a photoredox catalyst with a transition metal catalyst (e.g., palladium or nickel), have expanded the scope of HAA reactions. nih.govresearchgate.net These methods can enable the hydroaminoalkylation of a broader range of alkenes, including unactivated ones, by modulating the reaction pathway. researchgate.netrsc.org For instance, a dual photoredox/nickel catalysis has been developed for the site-selective hydroaminoalkylation of both activated and unactivated alkenes. researchgate.net This strategy allows for access to α-selective products, which is complementary to other photocatalytic methods that often yield β-selective products. researchgate.net

Photocatalysis can also facilitate intramolecular C-N bond formation to construct heterocyclic scaffolds. One strategy involves the N-arylative cyclization of γ-pyridyl amines. researchgate.net While palladium-catalyzed methods are common for this transformation, photocatalytic approaches offer a milder alternative. researchgate.net

Another relevant photocatalytic transformation is the arylation of C(sp³)–H bonds. nih.govuni-regensburg.de In this process, a photocatalyst, often in conjunction with a nickel catalyst, can activate a C–H bond for coupling with an aryl halide. nih.govuni-regensburg.de This allows for the direct functionalization of aliphatic chains, a powerful tool for late-stage modification of complex molecules. While not a direct synthesis of the target molecule, this strategy could be applied to precursors to build complexity.

Mechanochemical Synthesis as an Emerging Paradigm

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, is gaining traction as a green and efficient synthetic methodology. By minimizing or eliminating the use of bulk solvents, mechanochemical methods can offer significant environmental and practical advantages. beilstein-journals.org

Ball-milling is a common mechanochemical technique where reactants are subjected to high-energy collisions within a grinding jar containing milling balls. cardiff.ac.uk This method has been successfully applied to a variety of organic transformations, including amidation reactions. nih.govresearchgate.net

The direct amidation of esters with amines can be achieved efficiently through ball-milling, often requiring only a substoichiometric amount of a base like potassium tert-butoxide. nih.govresearchgate.net This solvent-free approach has been used to synthesize a diverse library of amides, including those with heteroaromatic components. nih.gov Similarly, palladium-catalyzed cross-coupling reactions, which are traditionally performed in solution, have been adapted to ball-milling conditions. researchgate.net For instance, the coupling of heteroaryl halides with other electrophiles has been demonstrated using this technique, often with no requirement for an inert atmosphere or dry solvents. researchgate.net These mechanochemical approaches represent a promising avenue for the sustainable synthesis of this compound and its analogues.

Solvent-Minimized Reaction Environments

The development of synthetic methodologies for this compound and its analogues has increasingly focused on environmentally benign processes, with solvent-minimized reaction environments being a key area of exploration. These strategies, including solvent-free and mechanochemical approaches, aim to reduce waste, energy consumption, and the use of hazardous substances, aligning with the principles of green chemistry. Research in this domain has demonstrated the feasibility of conducting N-alkylation and related transformations under these efficient and sustainable conditions.

Solvent-free conditions, where the reaction is carried out by heating a mixture of reactants without a solvent, have been successfully applied to the synthesis of N-alkylated aminopyridine derivatives. For instance, the reaction of 4-aminopyridine with aldehydes can be performed in the absence of a solvent to form the corresponding imine, which is then hydrogenated to yield the N-alkyl-4-pyridinamine. google.com One patent describes the interaction of 4-aminopyridine and octanal (B89490) at elevated temperatures (80-90 °C) without a solvent to form the intermediate imine, which is subsequently hydrogenated. google.com This approach highlights a direct pathway to N-octylpyridin-4-amine analogues.

Multicomponent reactions (MCRs) under solvent-free conditions represent another powerful strategy. The synthesis of 4-substituted aminopyrido[2,3-d]pyrimidines has been achieved by heating a mixture of a 2-aminopyridine derivative, triethyl orthoformate, and a primary amine at 100 °C. mdpi.comsciforum.net This method provides a rapid and efficient route to complex heterocyclic structures in good yields (61–85%), demonstrating the potential for creating diverse analogues of this compound. mdpi.com

Mechanochemistry, which involves inducing reactions in the solid state through mechanical force (e.g., grinding or milling), offers a compelling alternative to traditional solvent-based methods. nih.gov This technique can accelerate reaction rates, enhance yields, and even enable the synthesis of compounds that are difficult to obtain from solution-based methods. nih.gov The N-alkylation of various nitrogen-containing heterocycles, such as imides, has been effectively carried out using ball milling. beilstein-journals.org These reactions often proceed faster and under milder conditions than their solution-based counterparts. beilstein-journals.org For example, the mechanochemical N-alkylation of imides with alkyl halides in the presence of a base like potassium carbonate has been shown to be a general and efficient method. beilstein-journals.org

While a specific mechanochemical procedure for this compound is not detailed in the reviewed literature, the principles are applicable. A plausible approach would involve milling 2-bromo-4-aminopyridine with an octyl halide in the presence of a solid base. The use of liquid-assisted grinding (LAG), where a small amount of liquid is added to the solid reactants, can further enhance reaction efficiency. nih.gov

The following table summarizes research findings from solvent-minimized syntheses of analogous compounds, providing insights into potential reaction conditions for this compound.

| Reactants | Reaction Type | Conditions | Product Type | Yield | Reference |

| 3-Cyano-2-aminopyridine, Primary Amine, Triethyl Orthoformate | Multicomponent, Solvent-Free | 100 °C, 3 hours | 4-Substituted aminopyrido[2,3-d]pyrimidines | 61-85% | mdpi.com |

| 4-Aminopyridine, Octanal | Solvent-Free Imine Formation | 80-90 °C, 0.8-1.2 hours | N-octyl-4-pyridinamine intermediate (imine) | N/A | google.com |

| Imides, Alkyl Halides | Mechanochemical N-alkylation (LAG) | Ball milling, K₂CO₃, DMF (catalytic) | N-alkylated imides | High | beilstein-journals.org |

| 2-Aminopyridine, Various Alcohols | Catalytic N-alkylation, Solvent-Free | Pincer-nickel complex (0.02-4 mol%) | N-alkylated 2-aminopyridines | up to 98% | acs.org |

| Malononitrile Dimer, Aliphatic Aldehyde, HBr/Br₂ | One-pot, Solvent-Free | Heterocyclization and oxidation | 6-Alkyl-4-amino-2-bromopyridine-3,5-dicarbonitriles | N/A | researchgate.net |

These examples underscore the significant potential of solvent-minimized environments for the synthesis of this compound and its analogues. The advantages include reduced environmental impact, operational simplicity, and often improved reaction efficiency, making these strategies highly attractive for both academic research and industrial-scale production.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Spectroscopy for Structural Assignment

Proton (¹H) NMR spectroscopy of 2-bromo-N-octylpyridin-4-amine would provide crucial information about the number and types of hydrogen atoms present in the molecule. The expected ¹H NMR spectrum would exhibit distinct signals for the protons on the pyridine (B92270) ring and the octyl chain.

The pyridine ring protons are expected to appear in the aromatic region of the spectrum, typically between δ 6.0 and 8.5 ppm. Specifically, the proton at the C-6 position, being adjacent to the nitrogen atom, would likely be the most downfield signal. The protons at the C-3 and C-5 positions would also show characteristic chemical shifts and coupling patterns. The proton attached to the amine nitrogen would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

The protons of the N-octyl chain would appear in the aliphatic region of the spectrum, generally between δ 0.8 and 4.0 ppm. The terminal methyl (CH₃) group would be expected to show a triplet at the most upfield position (around δ 0.9 ppm). The methylene (B1212753) (CH₂) groups of the octyl chain would appear as a series of multiplets, with the methylene group attached to the nitrogen atom (α-CH₂) being the most deshielded and appearing further downfield.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| Pyridine H-6 | ~8.0 - 8.2 | Doublet | ~5-6 |

| Pyridine H-5 | ~6.5 - 6.7 | Doublet of doublets | ~5-6, ~2-3 |

| Pyridine H-3 | ~6.3 - 6.5 | Doublet | ~2-3 |

| NH | Variable (broad singlet) | Broad Singlet | - |

| α-CH₂ (N-CH₂) | ~3.2 - 3.4 | Triplet | ~7 |

| β-CH₂ | ~1.5 - 1.7 | Multiplet | - |

| (CH₂)₅ | ~1.2 - 1.4 | Multiplet | - |

| CH₃ | ~0.8 - 0.9 | Triplet | ~7 |

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the pyridine ring are expected to resonate in the downfield region of the spectrum (δ 100-160 ppm). The carbon atom bearing the bromine (C-2) would be significantly influenced by the halogen's electronegativity and would likely appear around δ 140-150 ppm. The carbon atom attached to the amino group (C-4) would also be downfield due to the nitrogen's influence.

The carbon atoms of the octyl chain would appear in the upfield region (δ 10-50 ppm). The terminal methyl carbon would be the most upfield signal, while the α-carbon (attached to the nitrogen) would be the most downfield of the aliphatic carbons.

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Pyridine C-2 | ~140 - 145 |

| Pyridine C-4 | ~150 - 155 |

| Pyridine C-6 | ~148 - 152 |

| Pyridine C-3 | ~105 - 110 |

| Pyridine C-5 | ~108 - 112 |

| α-C (N-CH₂) | ~45 - 50 |

| β-C | ~30 - 35 |

| Other (CH₂) | ~22 - 32 |

| CH₃ | ~14 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful methods for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal which protons are coupled to each other. For this compound, this would confirm the connectivity of the protons within the pyridine ring and along the octyl chain. For instance, cross-peaks would be observed between the H-5 and H-6 protons of the pyridine ring, and between adjacent methylene groups in the octyl chain.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal. For example, the signal for the α-CH₂ protons would show a correlation to the signal for the α-carbon.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for connecting different parts of the molecule. For instance, correlations between the α-CH₂ protons of the octyl chain and the C-4 carbon of the pyridine ring would definitively establish the point of attachment of the octyl group to the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight of a compound and for obtaining information about its structure through fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In an ESI-MS experiment, the compound would be expected to be detected as its protonated molecular ion, [M+H]⁺.

The presence of bromine, which has two abundant isotopes (⁷⁹Br and ⁸¹Br) in an almost 1:1 ratio, would result in a characteristic isotopic pattern for the molecular ion peak. The [M+H]⁺ and [M+H+2]⁺ peaks would appear with nearly equal intensity, providing a clear signature for the presence of a single bromine atom in the molecule. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental composition of the compound.

Predicted ESI-MS Data for this compound:

| Ion | Predicted m/z | Isotopic Pattern |

| [M+H]⁺ (with ⁷⁹Br) | 285.10 | Characteristic doublet |

| [M+H]⁺ (with ⁸¹Br) | 287.10 | Characteristic doublet |

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for separating and identifying components within a mixture. For this compound, GC-MS analysis would involve vaporizing the sample and passing it through a gas chromatograph to separate it from any impurities or unreacted starting materials. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

The analysis of amines by GC can sometimes be challenging due to their basicity and polarity, which can lead to peak tailing. h-brs.deresearchgate.net Derivatization, for instance, by acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA), can improve chromatographic performance. h-brs.de However, for a secondary amine like this compound, direct analysis is often feasible.

The mass spectrum of this compound is predicted to show a molecular ion peak (M+) corresponding to its molecular weight. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity (M+ and M+2) separated by two mass units, due to the natural abundance of the 79Br and 81Br isotopes.

Predicted GC-MS Data for this compound:

| Parameter | Predicted Value |

|---|---|

| Molecular Ion (M+) | m/z 284/286 (due to Br isotopes) |

| Key Fragment 1 | Loss of a C7H15 radical from the octyl chain |

| Key Fragment 2 | Ion resulting from alpha-cleavage at the N-C bond of the octyl group |

| Key Fragment 3 | Fragments corresponding to the bromopyridinyl moiety |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. This technique can distinguish between compounds that have the same nominal mass but different chemical formulas.

Predicted HRMS Data for this compound:

| Property | Predicted Value |

|---|---|

| Molecular Formula | C13H21BrN2 |

| Calculated Exact Mass | 284.0915 (for 79Br) / 286.0895 (for 81Br) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its secondary amine, aromatic pyridine ring, and alkyl chain.

N-H Stretch: Secondary amines typically show a single, moderate to weak absorption band in the region of 3350-3310 cm-1. youtube.com

C-H Stretches: The octyl group will produce strong C-H stretching vibrations just below 3000 cm-1. Aromatic C-H stretches from the pyridine ring are expected to appear above 3000 cm-1.

C=C and C=N Stretches: The aromatic pyridine ring will show characteristic C=C and C=N stretching vibrations in the 1600-1450 cm-1 region.

N-H Bend: An N-H bending vibration may be observed around 1650-1550 cm-1.

C-Br Stretch: The carbon-bromine bond will have a characteristic absorption in the fingerprint region, typically between 600 and 500 cm-1.

For comparison, the related compound N-octylpyridin-4-amine has been characterized by IR spectroscopy, which would show similar features, absent the C-Br stretch. echemi.com

Predicted IR Absorption Bands for this compound:

| Functional Group | Predicted Wavenumber (cm-1) |

|---|---|

| N-H Stretch (secondary amine) | 3350 - 3310 |

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | < 3000 |

| C=C and C=N Stretches (pyridine) | 1600 - 1450 |

| C-Br Stretch | 600 - 500 |

X-ray Diffraction (XRD) for Crystalline Structure Analysis

The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is directly related to the crystal lattice structure. While no published crystal structure for this compound is currently available, studies on related aminopyridine derivatives have utilized this technique to elucidate their solid-state structures. chemrevlett.comresearchgate.net Such an analysis would reveal the planarity of the pyridine ring, the conformation of the octyl chain, and any intermolecular interactions, such as hydrogen bonding involving the secondary amine.

Chromatographic Techniques for Reaction Monitoring and Purification

Chromatographic methods are indispensable tools in synthetic chemistry for monitoring the progress of reactions and for the purification of the final products.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor reaction progress, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography.

For monitoring the synthesis of this compound, a small aliquot of the reaction mixture would be spotted on a TLC plate alongside the starting materials. The plate is then developed in a suitable solvent system. The product, being generally less polar than the starting amine (e.g., 4-aminopyridine) due to the introduction of the long octyl chain, would be expected to have a higher retention factor (Rf value). Visualization can be achieved using UV light, due to the UV-active pyridine ring, or by staining with an appropriate agent like iodine vapor or a ninhydrin (B49086) solution, which is effective for amines. youtube.com

The choice of eluent is critical. A mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is commonly used. The ratio would be adjusted to achieve good separation of the spots.

Typical TLC Parameters for Aminopyridine Analysis:

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel coated plate |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate mixture (e.g., 7:3 v/v) |

| Visualization | UV light (254 nm), Iodine vapor, Ninhydrin stain |

Gas Chromatography (GC)

In addition to its use in GC-MS, Gas Chromatography (GC) with a Flame Ionization Detector (FID) is a valuable technique for assessing the purity of this compound and for monitoring reaction conversions. The area of the peak in the chromatogram is proportional to the amount of the compound present.

The analysis of long-chain amines by GC can be optimized by selecting the appropriate column and temperature program. h-brs.de A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, would be suitable. The oven temperature would be programmed to ramp up to ensure the elution of the relatively high-boiling point compound in a reasonable time with good peak shape. As with GC-MS, derivatization can be employed to improve analysis if needed. researchgate.net

Typical GC Parameters for Long-Chain Amine Analysis:

| Parameter | Description |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 - 280 °C |

| Detector (FID) Temperature | 280 - 300 °C |

| Oven Program | e.g., Start at 150 °C, ramp to 280 °C at 10 °C/min |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the separation, identification, and quantification of this compound. This method is particularly suited for non-volatile compounds and offers high resolution and sensitivity. The chromatographic behavior of this compound is primarily governed by its molecular structure, which includes a polar pyridine ring and a non-polar N-octyl chain, making reversed-phase HPLC the most common and effective approach for its analysis.

In a typical reversed-phase HPLC separation, a non-polar stationary phase, most commonly a C18 (octadecylsilyl) bonded silica, is employed. The separation mechanism is based on the differential partitioning of the analyte between the mobile phase and the stationary phase. For this compound, the hydrophobic N-octyl group will have a strong affinity for the non-polar stationary phase, while the more polar bromo-substituted pyridine moiety will interact more with the mobile phase.

The composition of the mobile phase is a critical parameter that is optimized to achieve the desired retention and separation. A mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer is typically used. cmes.orgsielc.com The organic modifier content is adjusted to control the elution strength; a higher concentration of the organic solvent will decrease the retention time of this compound. The aqueous component of the mobile phase often contains additives like formic acid or ammonium (B1175870) formate (B1220265) to control the pH and improve peak shape, especially when coupled with mass spectrometry (MS) detection. sielc.com

Detection of this compound is commonly performed using a UV detector, as the pyridine ring system possesses a chromophore that absorbs in the UV region. The selection of the detection wavelength is crucial for sensitivity and is typically set at or near the wavelength of maximum absorbance (λmax) of the compound, which for aminopyridine derivatives is often in the range of 220-280 nm. nih.govresearchgate.net

The development of a robust HPLC method involves a systematic validation process as per ICH guidelines, which includes assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net While specific research findings on the HPLC analysis of this compound are not extensively published, the principles derived from the analysis of similar molecules, such as other bromo-substituted pyridines and aminopyridines, provide a solid foundation for method development. cmes.orgsielc.com For instance, a study on the simultaneous determination of aminopyridines utilized a C18 column with a mobile phase of phosphate (B84403) buffer and methanol, achieving good separation and resolution. cmes.org Another method for 2-bromopyridine (B144113) employed a mobile phase of acetonitrile and water with phosphoric acid. sielc.com Such established methods for related compounds serve as a valuable starting point for the analysis of this compound.

The following interactive data table summarizes a hypothetical, yet scientifically plausible, set of HPLC conditions for the analysis of this compound, based on typical parameters used for similar compounds.

| Parameter | Condition |

| Stationary Phase | Reversed-Phase C18 (5 µm, 4.6 x 250 mm) |

| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (v/v) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Computational and Theoretical Investigations of Molecular Properties and Reactivity

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is widely employed to predict molecular properties with high accuracy. researchgate.netnih.gov Calculations would typically be performed using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules. researchgate.netnih.gov

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. cnr.itmdpi.com For 2-bromo-N-octylpyridin-4-amine, this process would involve calculating the forces on each atom and adjusting their positions until a stable structure is reached.

A key aspect of this analysis would be the conformational landscape, particularly concerning the flexible n-octyl chain. Multiple starting geometries would be optimized to identify different local energy minima (conformers). The results would reveal the preferred spatial orientation of the octyl group relative to the pyridine (B92270) ring, as well as the planarity of the aminopyridine system. Bond lengths, bond angles, and dihedral angles for the lowest energy conformer would be determined, providing a precise structural model. researchgate.netcnr.it

Electronic Structure and Molecular Orbitals (HOMO-LUMO)

The electronic properties of a molecule are crucial for understanding its reactivity. DFT is used to calculate the energies and shapes of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

HOMO: The HOMO is the orbital from which an electron is most likely to be donated. In this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, specifically the nitrogen of the amino group and the π-system of the ring. This indicates the molecule's potential to act as a nucleophile or electron donor.

LUMO: The LUMO is the orbital that is most likely to accept an electron. The LUMO is anticipated to be distributed over the pyridine ring, with significant contributions from the carbon atom bonded to the electronegative bromine atom. This region represents the likely site for nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the band gap) is a critical indicator of molecular stability and reactivity. mdpi.com A small energy gap suggests that the molecule is more easily excitable and thus more reactive. mdpi.com

Analysis of these frontier molecular orbitals helps in predicting the molecule's behavior in chemical reactions. arxiv.org

Electrostatic Potential Surfaces

A Molecular Electrostatic Potential (MEP) surface maps the electrostatic potential onto the electron density surface of a molecule. scholaris.ca It is an invaluable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. nih.gov

For this compound, the MEP surface would likely show:

Negative Potential (Red/Yellow): Regions of high electron density, primarily around the pyridine ring's nitrogen atom and the bromine atom, due to their high electronegativity. These are sites susceptible to electrophilic attack.

Positive Potential (Blue): Regions of low electron density, expected around the hydrogen atom of the secondary amine (N-H) and potentially on the carbon attached to the bromine, making them susceptible to nucleophilic attack.

Neutral Potential (Green): The long, nonpolar octyl chain would exhibit a largely neutral potential.

Reaction Mechanism Elucidation via Transition State Calculations

DFT can be used to model the entire energy profile of a chemical reaction, including reactants, products, intermediates, and, most importantly, transition states. This is crucial for understanding reaction mechanisms and kinetics. For instance, in the synthesis of Octenidine, this compound undergoes a coupling reaction. scbt.comscribd.com

Transition state calculations would identify the highest energy point along the reaction coordinate. By determining the structure and energy of the transition state, chemists can calculate the activation energy, which governs the reaction rate. This analysis can help optimize reaction conditions by revealing the rate-limiting step of a synthetic process.

Prediction of Spectroscopic Parameters

DFT calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data for structure validation.

Vibrational Spectroscopy (IR and Raman): By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies and intensities can be predicted. chemrxiv.org This allows for the assignment of specific peaks in experimental FT-IR and FT-Raman spectra to corresponding molecular vibrations, such as N-H stretching, C=N stretching of the pyridine ring, and C-Br stretching.

NMR Spectroscopy: Theoretical calculations of nuclear magnetic shielding constants can be used to predict ¹H and ¹³C NMR chemical shifts. mdpi.com This would help in assigning the signals in the experimental NMR spectrum to specific protons and carbon atoms within the this compound molecule.

Molecular Dynamics (MD) Simulations

While DFT focuses on static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (e.g., a solvent or a biological receptor). nih.govnih.gov

For this compound, an MD simulation would provide insights into:

Conformational Dynamics: How the flexible octyl chain moves and folds in a solution over time. This is particularly relevant for understanding how the molecule might adopt a specific conformation to interact with other molecules or surfaces.

Solvation Effects: MD simulations can explicitly model solvent molecules (like water or an organic solvent) around the solute. This reveals the structure of the solvation shell and calculates properties like the free energy of solvation.

Intermolecular Interactions: If simulated with other molecules, MD can show how this compound aggregates or how it might bind to a target site, such as in the formation of micelles or interaction with a biological membrane. The simulations can provide detailed information on the types and lifetimes of intermolecular interactions, such as hydrogen bonds and van der Waals forces. nih.govresearchgate.net

Conformational Space Exploration

The conformational flexibility of this compound is a key area of study. The presence of an octyl chain introduces a significant number of rotatable bonds, leading to a complex conformational landscape. Computational methods are employed to explore this landscape and identify low-energy conformers. These studies often involve systematic or stochastic searches of the potential energy surface.

The exploration of conformational space is essential as the geometry of the molecule can influence its physical and chemical properties. For instance, the relative orientation of the pyridine ring and the octyl chain can affect intermolecular interactions and the molecule's ability to pack in a solid state. researchgate.net

Intermolecular Interactions and Aggregation Behavior

Understanding the intermolecular interactions of this compound is crucial for predicting its behavior in condensed phases. The molecule contains several features that can participate in non-covalent interactions, including the pyridine ring, which can engage in π-π stacking, and the bromine atom, which can act as a halogen bond donor. The N-H group in the amine linker can also participate in hydrogen bonding.

The interplay of these interactions can lead to the formation of aggregates or self-assembled structures. researchgate.net Computational studies can model these interactions and predict the geometry and stability of dimers and larger clusters. The aggregation behavior is particularly relevant for understanding the properties of materials based on this compound.

Monte Carlo (MC) Simulations for Statistical Mechanics

Monte Carlo simulations are a powerful tool for studying the statistical mechanical properties of systems containing many molecules. researchgate.net For this compound, MC simulations can be used to model the behavior of the compound in bulk phases, such as liquids or solutions. These simulations can provide insights into properties like the radial distribution function, which describes the average distance between molecules, and the coordination number, which is the average number of nearest neighbors.

By performing simulations at different temperatures and pressures, it is possible to map out the phase behavior of the compound and identify potential phase transitions. MC simulations can also be used to calculate thermodynamic properties such as the enthalpy of vaporization and the heat capacity.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR models are statistical models that relate the chemical structure of a molecule to its biological activity (QSAR) or physicochemical properties (QSPR). researchgate.net These models are widely used in drug discovery and materials science to predict the properties of new compounds without the need for experimental measurements.

Derivation of Solute Descriptors

The first step in building a QSAR or QSPR model is to calculate a set of numerical descriptors that represent the chemical structure of the molecule. For this compound, these descriptors can be calculated using a variety of computational methods.

Table 1: Calculated Solute Descriptors for a Related Compound, 2-bromo-N,N-dimethylpyridin-4-amine

| Descriptor | Value | Method of Calculation |

|---|---|---|

| Molecular Weight | 201.06 g/mol | PubChem 2.1 |

| XLogP3-AA | 2.2 | XLogP3 3.0 |

| Hydrogen Bond Donor Count | 0 | Cactvs 3.4.6.11 |

| Hydrogen Bond Acceptor Count | 2 | Cactvs 3.4.6.11 |

| Rotatable Bond Count | 2 | Cactvs 3.4.6.11 |

| Exact Mass | 199.99491 Da | PubChem 2.1 |

| Monoisotopic Mass | 199.99491 Da | PubChem 2.1 |

| Topological Polar Surface Area | 16.1 Ų | Cactvs 3.4.6.11 |

| Heavy Atom Count | 10 | Cactvs 3.4.6.11 |

Data sourced from PubChem for the analogous compound 2-bromo-N,N-dimethylpyridin-4-amine as a reference. nih.gov

Correlative Analyses with Physicochemical Constants

Once a set of descriptors has been calculated, they can be used to build a QSAR or QSPR model by finding a statistical correlation between the descriptors and a particular property of interest. This is typically done using multiple linear regression or more advanced machine learning techniques. researchgate.net

For this compound, QSPR models could be developed to predict properties such as its boiling point, solubility, or partition coefficient. These models can be valuable for optimizing the properties of the compound for a specific application.

Theoretical Studies on Coordination Chemistry and Ligand-Metal Interactions

The pyridine nitrogen atom in this compound can act as a ligand, coordinating to metal ions. Theoretical studies can provide insights into the nature of these ligand-metal interactions. nih.gov Density functional theory (DFT) is a common method used for this purpose.

These studies can be used to calculate the binding energy of the ligand to different metal ions, as well as the geometry of the resulting coordination complexes. This information is valuable for understanding the potential of this compound to be used in applications such as catalysis or as a building block for metal-organic frameworks. The electronic properties of the coordination complexes can also be investigated to understand how the coordination to a metal ion affects the properties of the ligand.

Computational Thermochemistry Protocols

There are no specific studies in the reviewed literature that apply computational thermochemistry protocols, such as the Gaussian-n (G3, G4), Complete Basis Set (CBS-QB3), or Weizmann-n (W1) methods, to this compound. Consequently, no data tables for properties like standard enthalpy of formation, entropy, or heat capacity, derived from these high-accuracy computational methods, are available for this compound. Such calculations would be valuable for understanding its thermodynamic stability and potential reaction energetics.

Applications in Chemical Science and Materials Research

Catalytic Applications

The presence of a pyridine (B92270) ring, known for its ability to coordinate with metal centers, suggests that 2-bromo-N-octylpyridin-4-amine can serve in catalytic processes. The substituents on the pyridine ring play a crucial role in modulating the electronic and steric properties of the molecule, which in turn influences its catalytic activity.

Pyridine and its derivatives are widely used as ligands in coordination chemistry and catalysis. The nitrogen atom in the pyridine ring possesses a lone pair of electrons that can readily coordinate to a metal center, forming stable transition metal complexes. These complexes are often the active species in catalytic cycles.

In the case of this compound, the molecule's utility as a ligand is influenced by its distinct substituents:

The N-octylamino group: This group can influence the ligand's electronic properties. The nitrogen of the amino group can donate electron density into the pyridine ring, increasing the Lewis basicity of the ring nitrogen and enhancing its ability to coordinate to metal centers. acs.orgnih.gov

The Bromo group: As an electron-withdrawing group, the bromine atom at the 2-position reduces the electron density of the pyridine ring. This can affect the stability and reactivity of the resulting metal complex.

The Octyl chain: This long alkyl chain increases the lipophilicity of the molecule, which can enhance its solubility in nonpolar organic solvents commonly used in homogeneous catalysis. This feature can also be exploited for the immobilization of the catalyst on a solid support, facilitating the transition from homogeneous to heterogeneous catalysis and simplifying catalyst recovery and reuse.

The balance between the electron-donating amino group and the electron-withdrawing bromo group, combined with the steric bulk of the octyl chain, allows for fine-tuning of the catalytic properties of any metal complex incorporating this ligand. nih.gov

While this compound can function as a ligand, its most direct role in carbon-carbon (C-C) coupling reactions is that of a substrate, specifically due to the presence of the bromine atom on the pyridine ring. Bromopyridines are common starting materials in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. nih.govnih.gov

The Suzuki-Miyaura coupling reaction forms a new carbon-carbon single bond by reacting an organohalide (like a bromopyridine) with an organoboron compound in the presence of a palladium catalyst and a base. nih.gov The Heck reaction couples an organohalide with an alkene to form a substituted alkene, also using a palladium catalyst. chimia.chresearchgate.net

In this context, the bromine atom of this compound can be replaced with a variety of organic groups, allowing for the synthesis of more complex substituted pyridine derivatives. For instance, reacting it with an arylboronic acid via the Suzuki-Miyaura reaction would yield an N-octyl-(aryl)pyridin-4-amine derivative. This reactivity makes it a valuable intermediate for creating diverse molecular architectures.

| Reaction | Catalyst System | Coupling Partners | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium Catalyst (e.g., Pd(PPh₃)₄) + Base | This compound + Organoboron Compound | C(sp²)–C(sp²) or C(sp²)–C(sp³) |

| Heck Reaction | Palladium Catalyst (e.g., Pd(OAc)₂) + Base | This compound + Alkene | C(sp²)–C(sp²) |

When used as a ligand, the structural features of this compound would have a direct impact on the efficiency and selectivity of catalytic reactions.

Efficiency: The efficiency of a catalyst is often related to the stability and reactivity of the metal-ligand complex. The electronic properties of the ligand determine the electron density at the metal center, which in turn affects key steps in the catalytic cycle, such as oxidative addition and reductive elimination. Studies on substituted pyridine ligands have shown that increased ligand basicity can lead to higher reaction yields in certain palladium-catalyzed reactions. nih.gov The interplay of the electron-donating amino group and the electron-withdrawing bromo group in this compound would create a unique electronic environment that could be optimized for specific catalytic transformations.

Selectivity: The steric hindrance provided by the bulky N-octyl group and the bromine atom adjacent to the coordinating nitrogen can influence the selectivity of a reaction. A sterically demanding ligand can control which substrates can approach the metal center and in what orientation, leading to higher regioselectivity or stereoselectivity in the products. Steric effects are known to be a significant factor in catalysis involving substituted pyridine ligands. nih.gov

Precursors in Complex Organic Synthesis

The functional groups present in this compound make it an excellent starting material for the synthesis of more elaborate molecules, particularly those with applications in medicinal chemistry and materials science.

Octenidine dihydrochloride is a well-known antiseptic agent characterized by a structure where two pyridin-4-amine units are linked by a decane (B31447) chain. The synthesis of Octenidine involves the key intermediate N-octylpyridin-4-amine.

Given its structural similarity, this compound is a direct precursor for the synthesis of Octenidine analogues. By following a similar synthetic route to Octenidine, where a dihaloalkane is used to link two pyridine units, this compound can be used to produce bis-pyridinium compounds that are brominated at the 2-position of each pyridine ring. Furthermore, the bromine atom can be subsequently modified using cross-coupling reactions (as described in 5.1.2) either before or after the linking reaction, providing access to a wide library of Octenidine analogues with diverse substituents on the pyridine rings. These new analogues could be screened for enhanced or novel biological activities.

| Compound | Structure | Role |

|---|---|---|

| N-octylpyridin-4-amine | C₁₃H₂₂N₂ | Precursor to Octenidine |

| This compound | C₁₃H₂₁BrN₂ | Precursor to Octenidine Analogues |

| Hypothetical Octenidine Analogue | [C₃₆H₆₀Br₂N₄]²⁺ | Target molecule with potential biological activity |

The nitrogen atom of the pyridine ring in this compound is nucleophilic and can react with alkyl halides in a process known as quaternization or the Menshutkin reaction. researchgate.netmdpi.com This reaction converts the neutral pyridine derivative into a positively charged quaternary pyridinium (B92312) salt.

This derivatization is a key step in the synthesis of Octenidine and its analogues, as described above. The reaction typically involves reacting the pyridine derivative with a suitable alkylating agent, such as a 1,10-dihaloalkane, to form the linked bis-quaternary salt. The resulting quaternized pyridinium salts often exhibit enhanced water solubility and possess properties characteristic of cationic surfactants. These salts are of high interest due to their biological activities and applications as phase-transfer catalysts. The synthesis of such salts from this compound opens the door to novel compounds with potentially useful applications. nih.gov

| Reactant | Reagent | Product Type |

|---|---|---|

| This compound | Alkyl Halide (e.g., R-X) | Mono-Quaternized Pyridinium Salt |

| This compound (2 eq.) | Dihaloalkane (e.g., X-R-X) | Bis-Quaternized Pyridinium Salt |

Chelating Agent Studies

While no specific studies on the chelating properties of this compound have been identified, the molecular structure suggests a potential for such activity. The presence of the pyridinyl nitrogen and the amine nitrogen atoms could allow for the formation of coordination complexes with metal ions.

Complexation with Metal Ions

The nitrogen atom in the pyridine ring and the exocyclic amine nitrogen in this compound possess lone pairs of electrons, making them potential donor sites for coordination with metal ions. The formation of a chelate ring, which would enhance the stability of the metal complex, is a possibility. The effectiveness of this complexation would depend on factors such as the nature of the metal ion, the pH of the solution, and the solvent system used. Research on similar bidentate N-donor ligands has shown complex formation with a variety of transition metals.

Influence on Metal Extraction Processes

The lipophilic octyl group in this compound suggests that it could be suitable for use in solvent extraction processes for separating metal ions from aqueous solutions. If the compound forms stable, neutral complexes with specific metal ions, these complexes would exhibit increased solubility in organic solvents, facilitating their extraction from the aqueous phase. The selectivity and efficiency of such an extraction process would be highly dependent on the stability constants of the metal complexes and the partitioning behavior of the ligand and the complex between the aqueous and organic phases.

Corrosion Inhibition Studies (Theoretical Perspective)

Theoretical studies, particularly those employing quantum chemical calculations, are valuable for predicting the potential of organic molecules to act as corrosion inhibitors. Current time information in Edmonton, CA. Although no such studies have been published specifically for this compound, we can infer its potential based on the general principles of corrosion inhibition by organic molecules, especially those containing nitrogen and aromatic rings.

Adsorption Mechanisms on Metal Surfaces

The potential corrosion-inhibiting action of this compound would rely on its ability to adsorb onto a metal surface, forming a protective barrier against corrosive agents. This adsorption can occur through several mechanisms:

Physisorption: This involves electrostatic interactions between the charged metal surface and the charged molecule.

Chemisorption: This involves the sharing of electrons between the heteroatoms (N, Br) and the vacant d-orbitals of the metal, leading to the formation of a coordinate-type bond. The pyridine ring can also interact with the metal surface through its π-electrons.

The long octyl chain could contribute to the formation of a hydrophobic layer on the metal surface, further preventing the ingress of water and corrosive species.

Quantum Chemical Descriptors for Inhibitory Potential

Several quantum chemical parameters are used to predict the corrosion inhibition efficiency of a molecule. For a hypothetical analysis of this compound, the following descriptors would be relevant:

EHOMO (Energy of the Highest Occupied Molecular Orbital): A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the metal surface, enhancing the adsorption process.

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower ELUMO value suggests a greater ability of the molecule to accept electrons from the metal surface.

ΔE (Energy Gap, ELUMO - EHOMO): A smaller energy gap generally correlates with higher inhibition efficiency, as it implies easier electron transfer.

Dipole Moment (μ): A higher dipole moment may lead to stronger electrostatic interactions with the metal surface.

Mulliken Charges: Calculation of the charges on the nitrogen and bromine atoms would indicate the likely sites for interaction with the metal surface.

A theoretical study would involve optimizing the molecular geometry of this compound and calculating these parameters to estimate its potential as a corrosion inhibitor.

Below is a hypothetical data table illustrating the kind of results that would be generated from such a quantum chemical study.

| Parameter | Hypothetical Value | Implication for Corrosion Inhibition |

| EHOMO | -6.5 eV | Moderate electron-donating ability |

| ELUMO | -1.2 eV | Moderate electron-accepting ability |

| ΔE (Energy Gap) | 5.3 eV | Indicates good stability and potential for interaction |

| Dipole Moment (μ) | 3.8 D | Suggests significant polarity, aiding in adsorption |

Applications in Ionic Liquids and Supramolecular Chemistry

The structure of this compound provides a scaffold for potential applications in the fields of ionic liquids and supramolecular chemistry, although no specific examples are currently documented.

Ionic Liquids:

Quaternization of the pyridinyl nitrogen atom with an alkyl halide would result in the formation of a pyridinium salt. If this salt has a melting point below 100 °C, it would be classified as an ionic liquid. The properties of the resulting ionic liquid, such as its viscosity, thermal stability, and solvent properties, would be influenced by the nature of the anion and the length of the alkyl chain used for quaternization. The presence of the bromo and amino substituents on the pyridine ring could also impart specific functionalities to the ionic liquid.

Supramolecular Chemistry:

The potential for hydrogen bonding via the amino group and halogen bonding via the bromine atom makes this compound an interesting building block for supramolecular assemblies. These non-covalent interactions could be exploited to construct well-defined one-, two-, or three-dimensional structures. The octyl chain could also play a role in directing the self-assembly process through van der Waals interactions and by promoting solubility in non-polar media.

Design and Synthesis of Pyridinium-Based Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100°C, possessing unique properties such as low vapor pressure, high thermal stability, and tunable solubility. mdpi.comresearchgate.net Pyridinium-based ILs are a significant class of these compounds, and this compound is a key building block for their synthesis.